4-bromo-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
4-bromo-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzoxazole and naphthalene derivatives, followed by bromination and chlorination reactions under controlled conditions. The final step often involves the formation of the benzamide linkage through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-bromo-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-chloronaphthalen-1-amine
- 2-bromo-1-(4-chloronaphthalen-1-yl)ethan-1-one
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Uniqueness
4-bromo-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide stands out due to its specific substitution pattern and the presence of both benzoxazole and naphthalene moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H14BrClN2O2 |
---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
4-bromo-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C24H14BrClN2O2/c25-15-9-7-14(8-10-15)23(29)27-16-11-12-22-21(13-16)28-24(30-22)19-5-1-4-18-17(19)3-2-6-20(18)26/h1-13H,(H,27,29) |
InChI Key |
OQFFZCWMTFKRHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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